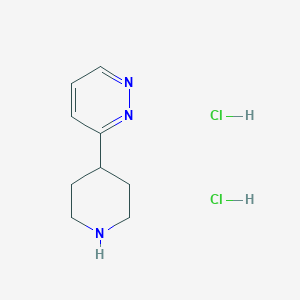

3-Piperidin-4-ylpyridazine;dihydrochloride

Description

Significance of Pyridazine (B1198779) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere of the phenyl ring but with distinct electronic properties that make it a valuable component in drug design. Its polarity and ability to act as a hydrogen bond acceptor can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. Pyridazine derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antihypertensive, and antimicrobial agents. The inclusion of the pyridazine moiety can enhance a compound's solubility and metabolic stability, crucial parameters in the development of new drugs.

Similarly, the piperidine scaffold, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals. Its conformational flexibility and the basicity of the nitrogen atom allow for specific interactions with biological targets. Piperidine derivatives are prevalent in drugs targeting the central nervous system, as well as in cardiovascular and antiviral therapies. The ability to readily functionalize the piperidine ring at various positions provides a powerful tool for medicinal chemists to fine-tune the properties of a lead compound.

Overview of Related Chemical Entities with Research Relevance to 3-Piperidin-4-ylpyridazine;dihydrochloride (B599025)

The chemical structure of 3-Piperidin-4-ylpyridazine brings together the key features of both the pyridazine and piperidine rings. A survey of the scientific literature reveals a number of related compounds that underscore the research interest in this structural motif. For instance, various derivatives of N-substituted piperidinyl-pyridazines have been synthesized and evaluated for their biological activities. These studies often explore how modifications to either the piperidine nitrogen or the pyridazine ring impact the compound's interaction with specific biological targets. The dihydrochloride salt form of the title compound suggests an interest in improving its solubility and handling properties for research purposes, a common practice in pharmaceutical development.

Research Trajectory and Scope of Investigations on 3-Piperidin-4-ylpyridazine;dihydrochloride

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis as a parent compound has been described. A patented method outlines the preparation of 3-(Piperidin-4-yl)-pyridazine, which serves as the immediate precursor to the dihydrochloride salt. The disclosed synthesis involves a multi-step process starting from N-benzyl piperidone, proceeding through addition, elimination, reduction, and debenzylation reactions to yield the target molecule.

The formation of the dihydrochloride salt from 3-(Piperidin-4-yl)-pyridazine would typically involve treating the free base with two equivalents of hydrochloric acid in a suitable solvent. This straightforward acid-base reaction protonates the basic nitrogen atoms in the molecule, namely the piperidine nitrogen and one of the pyridazine nitrogens, to form the corresponding salt. This salt form is generally more crystalline and water-soluble than the free base, which is advantageous for handling, formulation, and in vitro biological assays.

The research trajectory for a compound like this compound would likely involve its use as a chemical intermediate or a scaffold for the development of more complex molecules with potential therapeutic applications. The combination of the pyridazine and piperidine moieties provides a versatile platform for further chemical modifications to explore structure-activity relationships in various biological systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-4-ylpyridazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-2-9(12-11-5-1)8-3-6-10-7-4-8;;/h1-2,5,8,10H,3-4,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZICRHKXDCXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361678-22-8 | |

| Record name | 3-(piperidin-4-yl)pyridazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Transformations of 3 Piperidin 4 Ylpyridazine;dihydrochloride

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the synthesis of 3-Piperidin-4-ylpyridazine. A prevalent and versatile method involves the condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) or its derivatives. iglobaljournal.comresearchgate.net This approach allows for the introduction of various substituents on the pyridazine ring depending on the nature of the dicarbonyl precursor.

One common strategy begins with the reaction of a γ-ketoacid with hydrazine hydrate (B1144303). scispace.comnih.gov This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the corresponding dihydropyridazinone. Subsequent oxidation or aromatization yields the pyridazinone ring. For instance, the condensation of a suitable γ-ketoacid with hydrazine hydrate in a refluxing solvent like ethanol (B145695) is a standard procedure for constructing the pyridazin-3(2H)-one core. scispace.com

Another important method for pyridazine synthesis involves the use of maleic anhydride (B1165640) and its derivatives. The reaction of maleic anhydride with hydrazine hydrate can lead to the formation of maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a key intermediate for further functionalization. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively employed to synthesize substituted pyridazines. scholaris.caresearchgate.net This typically involves the coupling of a halopyridazine with a boronic acid derivative, offering a powerful tool for introducing aryl or heteroaryl substituents onto the pyridazine core. scholaris.ca

Synthetic Approaches to the Piperidine (B6355638) Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. nih.gov Its synthesis can be achieved through various routes, including the hydrogenation of pyridine (B92270) derivatives, cyclization of acyclic precursors, and functionalization of pre-existing piperidine rings.

A common and direct method for obtaining the piperidine core is the catalytic hydrogenation of the corresponding pyridine derivative. This reduction can be achieved using various catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. researchgate.net For the synthesis of 3-Piperidin-4-ylpyridazine, a precursor such as a 3-(pyridin-4-yl)pyridazine could be synthesized and subsequently reduced to the desired piperidine moiety.

Another versatile approach involves the cyclization of acyclic amino alcohols or amino halides. For instance, the intramolecular cyclization of a 5-aminoalkanol can furnish the piperidine ring. The synthesis of functionalized piperidines, such as those with a handle for coupling at the 4-position, is crucial. The preparation of N-protected 4-halopiperidines is a key step, as the halogen atom can then be utilized in cross-coupling reactions. organic-chemistry.orgnih.gov For example, N-Boc-4-iodopiperidine can be prepared and used in Negishi coupling reactions. mdpi.com

The Dieckmann condensation is another classical method for constructing the piperidone ring, which can then be reduced to the corresponding piperidine. This involves the intramolecular cyclization of a diester to form a β-keto ester, which can be further manipulated to introduce desired functionalities.

Coupling Methodologies for 3-Piperidin-4-ylpyridazine;dihydrochloride (B599025) Formation

The crucial step in the synthesis of 3-Piperidin-4-ylpyridazine is the formation of the carbon-carbon bond between the 4-position of the piperidine ring and the 3-position of the pyridazine ring. This is typically achieved through modern cross-coupling reactions.

A plausible and widely used strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. scholaris.caresearchgate.net This would involve the reaction of a 3-halopyridazine (e.g., 3-chloro- or 3-bromopyridazine) with a piperidine-4-boronic acid or boronic ester derivative. The piperidine nitrogen would need to be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, to prevent side reactions. After the coupling, the protecting group can be removed under acidic conditions to yield the desired product, which can then be converted to its dihydrochloride salt.

Alternatively, the Negishi cross-coupling reaction offers a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.orgorgsyn.orgresearchgate.net This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. In this context, a 4-(halozinc)piperidine derivative (prepared from a 4-halopiperidine) could be coupled with a 3-halopyridazine. The Negishi coupling is known for its high functional group tolerance. organic-chemistry.org

A common synthetic route involves the use of an N-benzyl protected piperidine precursor. For example, coupling of a 3-halopyridazine with N-benzyl-4-(tributylstannyl)piperidine via a Stille coupling reaction, or with a Grignard reagent derived from N-benzyl-4-chloropiperidine, can yield 3-(1-benzylpiperidin-4-yl)pyridazine. The final step would be the removal of the benzyl group through catalytic hydrogenation, typically using palladium on carbon and hydrogen gas, to afford 3-Piperidin-4-ylpyridazine.

Condensation Reactions in 3-Piperidin-4-ylpyridazine Analog Synthesis

Condensation reactions play a vital role in the synthesis of precursors and analogs of 3-Piperidin-4-ylpyridazine. As mentioned in section 2.1, the condensation of 1,4-dicarbonyl compounds with hydrazine is a fundamental method for constructing the pyridazine core. iglobaljournal.com By varying the substituents on the dicarbonyl starting material, a diverse library of pyridazine analogs can be generated.

For example, the reaction of a γ-ketoacid bearing a substituent at the γ-position with hydrazine will lead to a 6-substituted pyridazin-3(2H)-one. scispace.com This pyridazinone can then be converted to a 3-halo-6-substituted-pyridazine, which can subsequently be coupled with a piperidine moiety to generate a variety of analogs of the target compound.

Preparation of Precursors and Intermediates (e.g., 3(2H)-pyridazinones, iminochlorides)

The preparation of key intermediates is critical for the successful synthesis of 3-Piperidin-4-ylpyridazine and its derivatives.

3(2H)-Pyridazinones: As previously discussed, these are commonly synthesized from γ-ketoacids and hydrazine. scispace.comnih.gov For instance, the cyclocondensation of levulinic acid with hydrazine hydrate yields 6-methyl-4,5-dihydropyridazin-3(2H)-one, which can be oxidized to 6-methylpyridazin-3(2H)-one. Another important precursor is maleic hydrazide, which is readily prepared from maleic anhydride and hydrazine hydrate. researchgate.net

Halopyridazines and Iminochlorides: 3(2H)-Pyridazinones are valuable precursors for halopyridazines. Treatment of a pyridazin-3(2H)-one with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the carbonyl group into a chloro group, yielding a chloropyridazine. nih.gov For instance, 6-phenylpyridazin-3(2H)-one can be converted to 3-chloro-6-phenylpyridazine (B182944) using POCl₃. These halopyridazines are then ready for cross-coupling reactions. Iminochlorides can be generated from the corresponding amides and are also reactive intermediates for nucleophilic substitution reactions.

Derivatization and Functionalization Strategies on the 3-Piperidin-4-ylpyridazine Scaffold

Once the core 3-Piperidin-4-ylpyridazine scaffold is assembled, further derivatization can be carried out to modify its properties.

Modifications on the Pyridazine Ring

The pyridazine ring in the 3-Piperidin-4-ylpyridazine scaffold is amenable to various functionalization reactions. The positions on the pyridazine ring are electronically distinct, influencing their reactivity towards electrophilic and nucleophilic reagents.

Nucleophilic Aromatic Substitution: If the pyridazine ring contains a suitable leaving group, such as a halogen, nucleophilic aromatic substitution (SNAr) can be performed. For example, if a 3-(piperidin-4-yl)-6-chloropyridazine analog is synthesized, the chloro group can be displaced by various nucleophiles such as amines, alkoxides, or thiolates to introduce a range of substituents at the 6-position.

Palladium-Catalyzed Cross-Coupling: If a halogen atom is present on the pyridazine ring of the scaffold, palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions can be employed to introduce aryl, vinyl, or alkynyl groups. scholaris.caresearchgate.net

Functionalization of Amino Groups: If an amino group is present on the pyridazine ring, it can be further functionalized. For example, 3-amino-6-substituted pyridazines can be acylated, alkylated, or used as a handle for the construction of fused ring systems. mdpi.com The amino group can also be diazotized and converted to other functionalities.

Below is a table summarizing some of the key synthetic reactions discussed:

| Reaction Type | Reactants | Product | Purpose in Synthesis |

| Pyridazine Core Synthesis | |||

| Condensation | γ-Ketoacid, Hydrazine | Pyridazin-3(2H)-one | Construction of the pyridazine ring |

| Condensation | Maleic Anhydride, Hydrazine | Maleic Hydrazide | Formation of a key pyridazine intermediate |

| Piperidine Moiety Synthesis | |||

| Catalytic Hydrogenation | Pyridine derivative | Piperidine derivative | Formation of the saturated piperidine ring |

| Coupling Methodologies | |||

| Suzuki-Miyaura Coupling | 3-Halopyridazine, Piperidine-4-boronic acid | 3-(Piperidin-4-yl)pyridazine | C-C bond formation between the two rings |

| Negishi Coupling | 3-Halopyridazine, 4-(Halozinc)piperidine | 3-(Piperidin-4-yl)pyridazine | C-C bond formation between the two rings |

| Precursor Preparation | |||

| Halogenation | Pyridazin-3(2H)-one, POCl₃ | Chloropyridazine | Activation of the pyridazine ring for coupling |

| Derivatization | |||

| Nucleophilic Substitution | 6-Chloro-3-(piperidin-4-yl)pyridazine, Nucleophile | 6-Substituted-3-(piperidin-4-yl)pyridazine | Functionalization of the pyridazine ring |

Substitutions and Transformations on the Piperidine Moiety

The secondary amine within the piperidine ring of 3-Piperidin-4-ylpyridazine is a key functional group that serves as a primary site for a variety of chemical transformations. These modifications are crucial for modulating the compound's physicochemical properties and for its use as a scaffold in the development of more complex molecules. The most common transformations involve N-alkylation and N-acylation reactions at the piperidine nitrogen.

N-alkylation introduces an alkyl or arylalkyl group onto the piperidine nitrogen. This is typically achieved by reacting 3-Piperidin-4-ylpyridazine with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, is necessary to deprotonate the piperidine nitrogen, forming a more nucleophilic amide anion that can then attack the electrophilic alkyl halide. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being commonly employed to facilitate the reaction. researchgate.net For instance, the synthesis of N-methylated analogues can be accomplished using methyl iodide. researchgate.net

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming a stable amide bond. This transformation is readily accomplished using various acylating agents, such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. researchgate.net Alternatively, direct coupling of a carboxylic acid with the piperidine amine can be achieved using standard peptide coupling reagents. These reagents, which include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction efficiency and minimize side reactions. researchgate.net These methods provide a versatile route to a wide array of N-acyl derivatives.

The table below summarizes common conditions for these transformations.

| Transformation | Reagents | Base | Solvent | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | DMF | N-Alkyl-3-(piperidin-4-yl)pyridazine |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | N-Acyl-3-(piperidin-4-yl)pyridazine |

| N-Acylation (Coupling) | Carboxylic Acid (RCOOH), EDC/HOBt | N/A | DMF / DCM | N-Acyl-3-(piperidin-4-yl)pyridazine |

Synthesis of Novel Analogues and Homologs

The 3-Piperidin-4-ylpyridazine scaffold is a valuable building block for the synthesis of more elaborate molecules with potential applications in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic piperidine nitrogen and a pyridazine ring system, allows for diverse synthetic elaborations. Examples include the preparation of N-(4-piperidinyl)-2-indolinones and piperazin/piperidin-1-ylpyridazine-3-carboxamides.

Synthesis of N-(4-piperidinyl)-2-indolinones

While direct synthesis from 3-Piperidin-4-ylpyridazine is not explicitly detailed in the provided literature, a plausible synthetic route can be proposed based on established chemical principles. The synthesis would likely involve the N-arylation of the piperidine moiety. One common method for forming such a C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve reacting 3-Piperidin-4-ylpyridazine with a suitably substituted 2-chloro- or 2-bromo-phenylacetate derivative. The subsequent intramolecular cyclization of the resulting intermediate, likely promoted by a base, would yield the desired N-(4-(pyridazin-3-yl)piperidin-1-yl)-2-indolinone core structure.

Synthesis of Piperazin/Piperidin-1-ylpyridazine-3-carboxamides

The synthesis of piperazin- or piperidin-1-ylpyridazine-3-carboxamides utilizes the piperidine nitrogen of 3-Piperidin-4-ylpyridazine as a nucleophile in an amide bond-forming reaction. This approach involves coupling 3-Piperidin-4-ylpyridazine with a pyridazine-3-carboxylic acid derivative. For this reaction, the carboxylic acid is typically activated to facilitate the attack by the secondary amine of the piperidine ring.

The general synthetic approach is outlined in the table below.

| Target Analogue | Key Reaction | Reactant 1 | Reactant 2 | Typical Conditions |

| N-(4-piperidinyl)-2-indolinone | Buchwald-Hartwig Amination & Cyclization | 3-Piperidin-4-ylpyridazine | 2-Halophenylacetate derivative | Pd catalyst, ligand, base |

| Piperidin-1-ylpyridazine-3-carboxamide | Amide Coupling | 3-Piperidin-4-ylpyridazine | Activated Pyridazine-3-carboxylic acid | Coupling agents (e.g., HATU, HOBt), base |

| Piperazin-1-ylpyridazine-3-carboxamide | Amide Coupling | N-Boc-piperazine | Activated Pyridazine-3-carboxylic acid | Coupling agents, base; followed by deprotection and reaction with a substituted 3-halopyridazine |

In a representative synthesis of a piperidin-1-ylpyridazine-3-carboxamide, Pyridazine-3-carboxylic acid would first be activated, for example by converting it to its acyl chloride or by using peptide coupling reagents. This activated species is then reacted with 3-Piperidin-4-ylpyridazine in an appropriate solvent with a base to yield the final amide product. Similarly, for piperazine (B1678402) analogues, a protected piperazine (e.g., N-Boc-piperazine) can be coupled to the pyridazine-3-carboxylic acid, followed by deprotection and subsequent reaction with a different substituted pyridazine, such as 3-chloropyridazine, to form the desired complex amide. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Piperidin 4 Ylpyridazine;dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-Piperidin-4-ylpyridazine;dihydrochloride (B599025), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework. nih.govresearchgate.net

In the ¹H NMR spectrum, the proton signals of the piperidine (B6355638) and pyridazine (B1198779) rings would be observed. The protons on the pyridazine ring are expected to appear in the aromatic region, typically at higher chemical shifts, due to the deshielding effect of the aromatic system. The protons of the piperidine ring, being part of a saturated heterocyclic system, would resonate at lower chemical shifts. The dihydrochloride form of the compound would likely lead to a downfield shift of the signals of the protons adjacent to the nitrogen atoms due to protonation.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridazine-H | 7.0 - 9.0 | d, t, dd |

| Piperidine-H (axial) | 2.5 - 3.5 | m |

| Piperidine-H (equatorial) | 3.0 - 4.0 | m |

| Piperidine-CH | 3.0 - 4.0 | m |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridazine-C | 120 - 160 |

| Piperidine-C | 20 - 60 |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For 3-Piperidin-4-ylpyridazine;dihydrochloride, techniques such as Electrospray Ionization (ESI) would likely be employed to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information. nih.gov Common fragmentation pathways for piperidine-containing compounds include the cleavage of the piperidine ring, often resulting in the loss of neutral fragments. nih.govscielo.br For the pyridazine moiety, fragmentation could involve the cleavage of the N-N bond or the loss of nitrogen as N₂. The fragmentation of the bond connecting the piperidine and pyridazine rings would also be an expected and informative pathway. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Structure |

| [M+H]⁺ | Intact protonated molecule |

| [M+H - HCl]⁺ | Loss of one HCl molecule |

| [M+H - 2HCl]⁺ | Loss of two HCl molecules |

| Fragment 1 | Piperidinyl cation |

| Fragment 2 | Pyridazinyl cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. nih.gov For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. researchgate.net The N-H stretching vibrations of the protonated piperidinium (B107235) and pyridazinium nitrogens would be expected in the region of 2500-3000 cm⁻¹. C-H stretching vibrations of the aromatic pyridazine and aliphatic piperidine rings would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridazine ring would likely be observed in the 1400-1600 cm⁻¹ region. aps.org

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. nih.gov The aromatic ring stretching vibrations of the pyridazine moiety would give rise to strong Raman signals. The skeletal vibrations of the piperidine ring would also be observable. The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (salt) | 2500 - 3000 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | FT-IR, Raman |

| C=N/C=C Stretch | 1400 - 1600 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the pyridazine ring. Aromatic systems like pyridazine typically exhibit π → π* transitions, which are expected to appear as strong absorption bands in the UV region. sharif.edu The presence of nitrogen atoms in the ring can also lead to n → π* transitions, which are generally weaker and may appear at longer wavelengths. The piperidine moiety, being a saturated system, does not have significant absorption in the typical UV-Vis range. nist.gov The protonation of the nitrogen atoms in the dihydrochloride salt could cause a slight shift in the absorption maxima (a solvatochromic effect) compared to the free base. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Interactive Data Table: Key Crystallographic Parameters

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Hydrogen Bonding | Distances and angles of N-H···Cl interactions. |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. nih.gov For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine would be compared to the theoretical values calculated from its molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) is a strong indicator of the compound's purity and confirms its elemental composition. nih.govrsc.org This technique is often used in conjunction with other analytical methods to provide a comprehensive assessment of the purity of a synthesized compound. nih.gov

Interactive Data Table: Theoretical Elemental Composition

| Element | Theoretical Percentage (%) |

| Carbon (C) | Calculated based on molecular formula |

| Hydrogen (H) | Calculated based on molecular formula |

| Nitrogen (N) | Calculated based on molecular formula |

| Chlorine (Cl) | Calculated based on molecular formula |

Computational Chemistry and Molecular Modeling of 3 Piperidin 4 Ylpyridazine;dihydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific Density Functional Theory (DFT) studies for 3-Piperidin-4-ylpyridazine;dihydrochloride (B599025) are available in the reviewed literature.

DFT calculations are a computational method used to investigate the electronic structure of many-body systems. In the context of a molecule like 3-Piperidin-4-ylpyridazine;dihydrochloride, DFT could be employed to determine a variety of properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO energy gap, which provides insights into chemical reactivity and stability.

Vibrational Frequencies: Simulating the infrared and Raman spectra to help confirm the molecular structure.

Thermodynamic Properties: Estimating properties like enthalpy, entropy, and Gibbs free energy.

While DFT studies have been performed on various pyridazine (B1198779) and piperidine (B6355638) derivatives to understand their structure and reactivity, data specific to this compound has not been published.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

There are no published molecular docking studies specifically featuring this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a small molecule and a biological target. For this compound, docking simulations would involve:

Target Selection: Identifying a potential protein target.

Binding Site Prediction: Locating the most likely binding pocket on the protein.

Pose Generation: Simulating various binding poses of the compound within the active site.

Scoring: Calculating the binding affinity for each pose to rank potential interactions.

Such studies would yield hypothetical binding modes and affinities, providing a basis for understanding its potential biological activity. However, no such specific simulations for this compound have been reported.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Specific molecular dynamics (MD) simulation studies for this compound are not found in the existing scientific literature.

MD simulation is a powerful computational method used to analyze the physical movements of atoms and molecules over time. An MD simulation of this compound, either in solution or complexed with a target protein (following docking), could provide insights into:

Conformational Flexibility: Understanding the different shapes the molecule can adopt and the energy barriers between them.

Binding Stability: Assessing the stability of the ligand-protein complex over a simulated time period, often nanoseconds to microseconds.

Interaction Dynamics: Observing the dynamic nature of hydrogen bonds and other intermolecular interactions that stabilize the binding.

This analysis offers a more dynamic and realistic view of molecular interactions compared to the static picture provided by molecular docking.

Predictive Models for Chemical Reactivity and Selectivity

No specific predictive models for the chemical reactivity and selectivity of this compound have been published.

Computational models can be used to predict how a molecule will behave in a chemical reaction. These predictions are often based on quantum chemical parameters derived from methods like DFT. Key descriptors for reactivity include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of these orbitals indicate a molecule's propensity to act as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These functions provide more detailed, atom-specific information about reactivity and site selectivity.

Without specific DFT calculations for this compound, predictive models of its reactivity remain theoretical.

In Silico Approaches for Target Identification and Pathway Analysis (excluding human-specific drug target identification or clinical application)

There are no published in silico target identification or pathway analysis studies specifically conducted for this compound.

In silico target identification involves using computational methods to predict the biological targets of a compound. These approaches, often called "target fishing," can include:

Ligand-Based Methods: Comparing the 2D or 3D structure of the query molecule to databases of compounds with known biological activities. Similar compounds are presumed to have similar targets.

Structure-Based Methods (Reverse Docking): Docking the molecule against a large panel of known protein structures to identify which ones it is most likely to bind to.

Once potential targets are identified, pathway analysis can be used to understand the broader biological context and potential functional outcomes of the compound's activity. These powerful computational tools have not yet been applied to this compound in published research.

Investigation of Structure Activity Relationships Sar for 3 Piperidin 4 Ylpyridazine Analogues

Correlation of Structural Modifications with Biological Response

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For analogues of 3-piperidin-4-ylpyridazine, modifications to the piperidine (B6355638) ring, the pyridazine (B1198779) core, and various substituent groups have profound effects on their pharmacological profiles.

For instance, in a series of compounds based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, optimization efforts led to enhanced potency at the human M4 muscarinic acetylcholine (B1216132) receptor (hM₄). The introduction of different aryl and heteroaryl sulfonyl groups directly influenced the inhibitory concentration (IC₅₀), demonstrating that electronic and steric properties at this position are critical for activity. nih.gov

In a different series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives developed as inhibitors of Lysine Specific Demethylase 1 (LSD1), the addition of a phenyl group was a key design choice. While the initial compound with just the piperidin-4-ylmethoxy)pyridine core was inactive, the addition of a phenyl group and further substitutions led to potent inhibitors. This suggests that extending the molecule to occupy additional pockets within the enzyme's active site is necessary for activity. nih.gov

Similarly, studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT) highlighted the importance of the substituent on the piperidine nitrogen. While removing an isopropyl group from the piperidine ether resulted in a much less active compound, a methylpiperidine ether analogue was found to be equipotent. nih.gov This indicates a specific size and electronic requirement for the substituent on the piperidine ring for optimal CHT inhibition.

The data below summarizes the impact of key structural modifications on the biological activity of related piperidine and pyridazine analogues.

| Compound Series | Structural Modification | Observed Effect on Biological Activity | Target |

|---|---|---|---|

| 3-(Piperidin-1-yl)pyridazine Analogues | Variation of aryl/heteroaryl sulfonyl group | Enhanced antagonist potency | Muscarinic M4 Receptor nih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine Analogues | Addition of a 4-cyanophenyl group | Significant increase in inhibitory activity | LSD1 nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides | Substitution on the piperidine nitrogen (e.g., methyl vs. NH) | Methyl group maintained potency, while NH was less active | Choline Transporter (CHT) nih.gov |

| 4-Azaindole-2-piperidine Analogues | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency against T. cruzi | Trypanosoma cruzi dndi.org |

Pharmacophore Development and Refinement

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 3-piperidin-4-ylpyridazine analogues, pharmacophore models are developed based on the structures of highly active compounds to guide the design of new, potentially more potent molecules.

The development of a pharmacophore model for a series of pyran-based triple uptake inhibitors, which share structural similarities with piperidine derivatives, identified key features for activity. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and cationic centers. nih.govnih.gov For example, a five-point pharmacophore model (AHHRR) developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov

The refinement of these models is an iterative process. As new active analogues are synthesized and tested, their structural features are incorporated into the model to improve its predictive power. For instance, a common pharmacophore model for pyran and tetrahydrofuran (B95107) derivatives revealed that a 'folded' conformation was critical for triple uptake inhibitory activity. nih.gov This refined understanding helps in designing conformationally constrained analogues with improved activity.

Key features often identified in pharmacophore models for related heterocyclic compounds include:

A Cationic Center: Often corresponding to the protonated nitrogen atom of the piperidine ring, which can form crucial ionic interactions. nih.govnih.gov

Hydrophobic/Aromatic Regions: The pyridazine or other attached aromatic rings often occupy hydrophobic pockets in the target protein. nih.govnih.gov

Hydrogen Bond Acceptors/Donors: Functional groups on the core structure that can form hydrogen bonds with amino acid residues in the binding site. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. This approach allows for the prediction of the activity of novel, unsynthesized compounds.

For classes of compounds related to 3-piperidin-4-ylpyridazine, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. These analyses generate statistical models based on steric, electrostatic, and hydrophobic fields. actascientific.comarabjchem.org

For example, a 3D-QSAR study on piperazine (B1678402) derivatives identified that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov In another study on (4-piperidinyl)-piperazine derivatives as Acetyl-CoA carboxylase (ACC) inhibitors, both CoMFA and CoMSIA models yielded excellent predictive power, allowing researchers to design novel inhibitors with potentially enhanced activity. arabjchem.orgresearchgate.net The contour maps generated from these analyses provide a visual guide, indicating regions where bulky groups, electron-withdrawing groups, or hydrogen-bond donors would be beneficial or detrimental to activity.

The table below summarizes the findings from representative QSAR studies on related compound classes.

| Compound Class | QSAR Method | Key Findings | Reference |

|---|---|---|---|

| Piperazine Derivatives | CoMFA | Electrostatic and steric fields correlated with antihistamine and antibradykinin effects. | nih.gov |

| Pyridazin-3-one Derivatives | 3D-QSAR | Generated quantitative models correlating 3D molecular descriptors with pIC₅₀ values for PDE4 inhibition. | actascientific.com |

| (4-Piperidinyl)-piperazines | CoMFA and CoMSIA | Developed highly predictive models (r²pred > 0.9) for ACC inhibitory activity. | arabjchem.org |

| Pyridine-3-carbonitriles | 2D-QSAR | Created a statistically significant model to guide the design of vasorelaxant agents. | rsc.org |

Insights into Binding Site Interactions and Ligand Efficacy

Understanding how ligands interact with their biological targets at the molecular level is crucial for explaining their efficacy and for guiding further optimization. Docking studies and experimental data provide valuable insights into the binding modes of 3-piperidin-4-ylpyridazine analogues.

For inhibitors of LSD1, docking studies predicted that the protonated piperidine amino group forms a critical hydrogen bond and electrostatic interactions with a negatively charged aspartate residue (Asp555) in the active site. nih.gov The piperidine skeleton itself engages in hydrophobic interactions with surrounding residues like Ala809 and Pro808. The pyridine (B92270) core was predicted to have favorable interactions with the flavin ring of the FAD cofactor. nih.gov

In the case of CHT inhibitors, iterative medicinal chemistry efforts led to the discovery of ML352, a potent inhibitor. nih.gov This compound was found to be a noncompetitive inhibitor, suggesting it binds to a site distinct from the choline binding site (an allosteric site) or binds to the transporter in such a way that it cannot be overcome by increasing the substrate concentration. nih.gov

Docking studies of pyrozolo[1,5-a]pyridine analogues into the active site of PDE4 revealed crucial hydrogen bond interactions with residues such as Asp392, Asn395, and Gln443. nih.gov Furthermore, the pharmacophoric aromatic rings were shown to engage in π-π stacking interactions with histidine and phenylalanine residues, which are key for anchoring the ligand in the active site. nih.gov These specific interactions underscore the importance of the precise arrangement of functional groups for achieving high ligand efficacy.

Biological Target Identification and in Vitro Mechanistic Studies Non Human Specific

Enzyme Inhibition Studies (e.g., Acetylcholinesterase (AChE) inhibition)

The piperidine (B6355638) ring is a structural component of several known acetylcholinesterase inhibitors (AChEIs), such as the FDA-approved drug Donepezil, making it a popular scaffold in the synthesis of compounds evaluated for anticholinesterase activity. ijpsi.orgnih.gov Research into various piperidinone derivatives has shown that these compounds can exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.org For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives demonstrated AChE inhibitory activity with IC50 values in the micromolar range, with some derivatives showing selectivity for AChE over BuChE. acgpubs.org

While the piperidine moiety is a key feature of many cholinesterase inhibitors, specific studies evaluating 3-Piperidin-4-ylpyridazine;dihydrochloride (B599025) for direct inhibitory activity against acetylcholinesterase or other enzymes like dipeptidyl peptidase IV (DPP-IV) or carbonic anhydrases were not prominently identified in the reviewed literature. ijpsi.orgresearchgate.netresearchgate.net The therapeutic potential of enzyme inhibitors is often linked to their ability to modulate specific biological pathways, such as the cholinergic hypothesis in Alzheimer's disease, which posits that a decrease in acetylcholine (B1216132) levels contributes to cognitive deficits. ijpsi.orgnih.gov

Receptor Binding Assays (e.g., Nociceptin (B549756) Receptor (NOP) ligands, Sigma Receptor affinity)

The piperidin-4-yl structural motif is a crucial element for high-affinity binding to several G protein-coupled receptors, notably the Nociceptin/Orphanin FQ (NOP) receptor and Sigma (σ) receptors.

Nociceptin Receptor (NOP) Affinity: The NOP receptor, a member of the opioid receptor family, and its endogenous ligand nociceptin are involved in numerous neurological pathways. nih.govwikipedia.org The piperidine moiety is a key feature in many classes of NOP receptor ligands. nih.gov Modifications to the heterocyclic group at the 4-position of the piperidine ring are an important determinant of binding selectivity over other opioid receptors. nih.gov Studies on N-(4-piperidinyl)-2-indolinones revealed that this structural class can yield both potent agonists and antagonists at the NOP receptor. nih.govresearchgate.net The high affinity of these ligands is attributed to a key interaction where the protonated nitrogen of the piperidine ring forms a salt bridge with the D130 residue of the NOP receptor. mdpi.com

Sigma Receptor Affinity: Sigma receptors, comprising at least two subtypes (σ₁ and σ₂), are found in the central nervous system and peripheral tissues and are targets for various pathologies. nih.govmdpi.com The piperidine scaffold is a critical structural element for achieving high affinity for the σ₁ receptor. nih.govunict.it In comparative studies, replacing a piperazine (B1678402) ring with a piperidine ring was found to be a key factor for high dual affinity at histamine (B1213489) H₃ and σ₁ receptors. nih.gov Furthermore, studies of structurally related pyridylpiperazine compounds showed that the position of the nitrogen in the pyridyl ring influences receptor preference; 3-pyridyl and 4-pyridyl analogs tend to favor σ₁ receptors. nih.gov

| Compound Type | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Piperidine-based Compound (1) | σ₁ Receptor | 3.2 | nih.gov |

| Reference Compound (Haloperidol) | σ₁ Receptor | 2.5 | nih.gov |

| Piperidine-based Compound (5) | σ₁ Receptor | 3.64 | nih.gov |

| Piperazine-based Compound (4) | σ₁ Receptor | 1531 | nih.gov |

| (4-pyridyl)piperazine | σ₁ Receptor | Favored | nih.gov |

| (3-pyridyl)piperazine | σ₁ Receptor | Favored | nih.gov |

Ligand-Protein Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Radioligand binding assays, in vitro)

The affinity of piperidine-based ligands for their target receptors is quantified using in vitro techniques such as radioligand binding assays. nih.gov These assays are instrumental for screening compounds and determining their binding parameters. nih.gov

For Sigma receptor binding assays, homogenates of rat liver tissue are often used as the receptor source. nih.gov The affinity for the σ₁ receptor can be determined using ³H-pentazocine as the radioligand, while σ₂ receptor binding is assessed using [³H]DTG, with an appropriate masking agent like (+)-pentazocine to block σ₁ sites. nih.gov The separation of bound from free radioligand is typically achieved through centrifugation or filtration. nih.gov

For the NOP receptor, crystallographic studies have provided atomic-level detail of the ligand-protein interaction. mdpi.com These studies confirmed that a crucial interaction for high-affinity binding of piperidine-based antagonists is the formation of a salt bridge between the protonated piperidine nitrogen and the aspartate residue at position 130 (D130) of the receptor. mdpi.com This structural insight is vital for the rational design of new NOP receptor ligands.

Cell-Based Assays for Molecular Mechanism Elucidation (e.g., specific molecular pathways in non-human cell lines)

While receptor binding assays identify primary targets, cell-based assays are employed to understand the functional consequences of this binding. For structurally related piperidine compounds, various cell-based assays have been utilized. For example, novel piperidine derivatives have been evaluated for their antiproliferative activity against human leukemia cell lines (K562 and Reh). researchgate.net Similarly, other piperidine-containing compounds designed as inhibitors of Lysine Specific Demethylase 1 (LSD1) were shown to inhibit the proliferation of several leukemia and solid tumor cells. nih.gov However, specific studies detailing the molecular mechanism of 3-Piperidin-4-ylpyridazine;dihydrochloride in non-human cell lines were not identified in the reviewed literature.

Metabolic Stability and In Vitro Metabolism (e.g., liver microsomes, non-human)

In vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of a compound. springernature.comnuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., mouse, rat) and measuring the rate of its degradation over time. springernature.comnuvisan.com

A study on piperazin-1-ylpyridazines, a class of compounds structurally analogous to 3-Piperidin-4-ylpyridazine, revealed that they suffered from very rapid metabolism in both mouse and human liver microsomes (MLM/HLM). nih.gov The prototype compound in that series exhibited an extremely short in vitro half-life of approximately 2-3 minutes. nih.gov This high clearance was attributed to metabolic processes, and subsequent structural modifications were shown to improve stability by over 50-fold. nih.gov Common metabolic pathways for compounds containing a piperidine ring include hydroxylation on the ring itself. researchgate.net For drugs with a 4-aminopiperidine (B84694) moiety, N-dealkylation catalyzed primarily by the CYP3A4 enzyme is often a major metabolic route. nih.gov

| Test System | Parameter | Value | Reference |

|---|---|---|---|

| Mouse Liver Microsomes (MLM) | Half-life (t1/2) | ~2 min | nih.gov |

| Human Liver Microsomes (HLM) | Half-life (t1/2) | ~3 min | nih.gov |

Target Identification Methodologies (e.g., Chemical Proteomics, Genetic Screens, excluding human clinical context)

The identification of biological targets for novel compounds can be achieved through various methods. For compounds built around privileged scaffolds like piperidine, a common approach is target-oriented screening rather than unbiased target discovery. This involves testing collections or libraries of compounds against known biological targets. nih.gov For example, the discovery of a potent piperidine-based σ₁ receptor agonist was the result of a screening campaign performed on an in-house collection of piperidine/piperazine compounds. nih.gov This structure-based approach leverages existing knowledge about pharmacophores and receptor binding to identify new ligands for established targets. Unbiased methods such as chemical proteomics or genetic screens were not the primary methodologies described for identifying the targets of 3-Piperidin-4-ylpyridazine or its close analogs in the reviewed literature.

Advanced Analytical Methodologies in 3 Piperidin 4 Ylpyridazine Research

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are central to the purification and analytical assessment of 3-Piperidin-4-ylpyridazine;dihydrochloride (B599025), ensuring the purity of the final compound and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for determining the purity of piperidine (B6355638) and pyridazine (B1198779) derivatives. nih.govresearchgate.net For 3-Piperidin-4-ylpyridazine;dihydrochloride, a C18 column is typically employed, leveraging hydrophobic interactions to separate the compound from polar and nonpolar impurities. nih.gov The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Isocratic or gradient elution can be optimized to achieve effective separation. ptfarm.pl Detection is commonly performed using a UV detector, as the pyridazine ring possesses a chromophore that absorbs in the UV spectrum. ptfarm.pl Method validation according to ICH guidelines ensures the reliability of results for parameters such as linearity, precision, accuracy, and robustness. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Typical Retention Time | ~5.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Due to the salt nature and low volatility of this compound, direct analysis is challenging. Analysis typically proceeds by converting the salt to its more volatile free base form or through derivatization. GC-MS provides high separation efficiency and definitive identification of components through their mass spectra and retention indices. nih.gov This technique is particularly useful for detecting residual solvents from the synthesis or potential degradation products that are amenable to gas chromatography. mdpi.com

Electrochemical Methods in Compound Characterization (e.g., cyclic voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of molecules. These methods are used to study the oxidation and reduction behavior of electroactive species like the pyridazine ring system. researchgate.net

In a typical CV experiment for a pyridazine derivative, a three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). acs.org The analysis is conducted in a suitable solvent containing a supporting electrolyte. peacta.org For pyridazine compounds, the electrochemical process often involves the reduction of the diazine ring. peacta.org The resulting voltammogram reveals the potentials at which these redox events occur. The presence of the electron-donating piperidine group is expected to influence the reduction potential of the pyridazine ring. The study of how peak potentials shift with scan rate can elucidate the kinetics and reversibility of the electron transfer processes. researchgate.net

| Parameter | Value | Comment |

|---|---|---|

| Solvent/Electrolyte | DMF / 0.2 M [NBu4][BF4] | Standard non-aqueous system |

| Working Electrode | Glassy Carbon | Commonly used for organic compounds |

| Scan Rate | 100 mV/s | Typical initial scan rate |

| Cathodic Peak Potential (Epc) | -1.8 V vs. Fc/Fc+ | Corresponds to the reduction of the pyridazine ring peacta.org |

| Process Nature | Irreversible | Often observed for the initial reduction of pyridazine systems peacta.org |

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis is crucial for determining the stability, melting point, and solid-state transitions of this compound. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a dihydrochloride salt, which may exist as a hydrate (B1144303), the TGA thermogram can reveal distinct mass loss steps. azom.com An initial weight loss at lower temperatures (typically below 120 °C) would indicate the loss of water molecules. Subsequent mass loss at higher temperatures signifies the decomposition of the molecule. The onset temperature of decomposition is a key indicator of the compound's thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The resulting data can identify the melting point, which appears as a sharp endothermic peak for a crystalline solid. mdpi.com For a hydrated salt, an endotherm corresponding to the loss of water will often be observed, correlating with the mass loss seen in TGA. azom.com Exothermic events may indicate decomposition or crystallization. DSC is also a primary tool for studying polymorphism, as different crystalline forms of the same compound will exhibit unique thermal profiles. nih.gov

| Technique | Event | Temperature Range (°C) | Observation |

|---|---|---|---|

| TGA | Dehydration | 80 - 120 °C | Mass loss corresponding to water molecules (if hydrate) |

| Decomposition | > 250 °C | Significant mass loss | |

| DSC | Melting/Decomposition | > 250 °C | Sharp endotherm followed by exothermic decomposition |

Advanced Microscopic Techniques for Material Characterization (if applicable to solid-state forms)

The solid-state properties of a pharmaceutical compound, such as its crystal form and particle morphology, are critical. Advanced techniques are used to characterize the solid form of this compound. europeanpharmaceuticalreview.com

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, shape, and size of the crystalline particles. mdpi.comnanoscience.com This information is vital as particle characteristics can influence properties like flowability and dissolution rate. SEM analysis can reveal if the compound crystallizes as needles, plates, or other habits, which can have significant implications for formulation and manufacturing. europeanpharmaceuticalreview.com

Powder X-ray Diffraction (PXRD): PXRD is an essential technique for the characterization of crystalline solids. mdpi.com It provides a unique "fingerprint" for a specific crystal lattice. The resulting diffraction pattern can be used to confirm the identity of the crystalline phase, assess its purity, and distinguish between different polymorphic forms. nih.gov The presence of sharp peaks in the diffractogram is indicative of a highly crystalline material. icm.edu.pl For hydrochloride salts, PXRD is a standard method to ensure batch-to-batch consistency of the crystal form. researcher.life

Emerging Research Perspectives and Potential Directions

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The synthesis of pyridazine (B1198779) and piperidine (B6355638) derivatives is continually evolving, with a growing emphasis on the principles of green chemistry. These principles aim to design chemical syntheses that are more efficient, produce less waste, and use less hazardous substances. For compounds like 3-Piperidin-4-ylpyridazine;dihydrochloride (B599025), this translates to the exploration of novel synthetic methodologies that are both effective and environmentally benign.

Recent research into the synthesis of pyridazine derivatives has highlighted several innovative approaches. These include multicomponent reactions, which allow for the construction of complex molecules in a single step, and the use of environmentally friendly solvents and catalysts. For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the preparation of various heterocyclic compounds. nih.govekb.eg The application of phase-transfer catalysis is another green technique that can enhance reaction efficiency while minimizing the use of organic solvents. nih.gov

Similarly, green synthetic methods for piperidine-containing compounds are being actively investigated. The use of deep eutectic solvents (DES), such as a mixture of glucose and urea, has been reported as an inexpensive and effective medium for the synthesis of piperidin-4-one derivatives. arabjchem.org Such methodologies avoid the use of volatile and often toxic organic solvents.

While specific green synthesis routes for 3-Piperidin-4-ylpyridazine;dihydrochloride are not yet extensively documented, the principles from related syntheses can be applied. Future research will likely focus on developing a convergent synthesis that combines advanced techniques for the formation of both the pyridazine and piperidine rings in a manner that is both high-yielding and adheres to green chemistry principles.

| Green Chemistry Principle | Application in Pyridazine/Piperidine Synthesis | Potential for this compound Synthesis |

|---|---|---|

| Use of Alternative Solvents | Deep eutectic solvents (e.g., glucose-urea) for piperidin-4-one synthesis. arabjchem.org | Could be explored for the piperidine fragment synthesis, reducing reliance on volatile organic compounds. |

| Energy Efficiency | Microwave-assisted synthesis for pyridazine derivatives, leading to shorter reaction times and reduced energy use. nih.gov | Microwave irradiation could be applied to one or more steps in the synthesis to improve efficiency. |

| Atom Economy | Multicomponent reactions to construct complex heterocyclic systems in a single step. | Development of a one-pot reaction to assemble the 3-Piperidin-4-ylpyridazine core would maximize atom economy. |

| Catalysis | Use of phase-transfer catalysis in the synthesis of pyridazine-fluorine derivatives. nih.gov | Employing catalytic methods could reduce the need for stoichiometric reagents and minimize waste. |

Development of Advanced Analytical Probes and Detection Methods

The ability to accurately detect and quantify this compound in various matrices is crucial for preclinical research. The development of advanced analytical probes and detection methods is an active area of investigation for nitrogen-containing heterocyclic compounds.

Fluorescent probes are powerful tools for the detection and imaging of biologically relevant molecules. ijpras.com For pyridazine-containing structures, research has focused on the design of stimuli-responsive materials that exhibit changes in their fluorescent properties upon interaction with a target analyte. For instance, pyridazine–carbazole based fluorescent probes have been developed for the detection of volatile acids. elsevierpure.com These probes demonstrate how the electronic properties of the pyridazine ring can be harnessed for sensing applications. While a specific probe for this compound has not been reported, the design principles from these studies could guide the development of novel sensors for this compound.

In addition to fluorescent probes, established analytical techniques are essential for the characterization and quantification of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the analysis of piperazine (B1678402) and pyridine (B92270) derivatives. rsc.org These techniques can be adapted for the analysis of this compound, providing information on its purity, stability, and concentration in biological samples. The development of validated HPLC and GC-MS methods will be critical for pharmacokinetic and metabolism studies.

| Analytical Method | Principle | Application to this compound Research |

|---|---|---|

| Fluorescent Probes | Design of molecules that exhibit a change in fluorescence upon binding to the target compound. elsevierpure.com | Development of a specific probe could enable real-time detection and imaging in biological systems. |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantification of the compound in preclinical samples for pharmacokinetic and stability studies. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. rsc.org | Identification of metabolites and degradation products in preclinical studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms in a molecule. | Structural elucidation and confirmation of synthesis. |

Integration of Cheminformatics and Artificial Intelligence in Research

Cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. For this compound, these computational tools can accelerate research by guiding synthesis, predicting biological activity, and elucidating potential mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique used to correlate the chemical structure of a compound with its biological activity. mdpi.com By developing QSAR models for a series of pyridazine or piperidine analogs, researchers can identify the key structural features that contribute to a desired pharmacological effect. researchgate.net These models can then be used to predict the activity of novel compounds, including this compound, and to prioritize candidates for synthesis and testing.

Molecular docking is another powerful in silico method that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For this compound, docking studies can be used to hypothesize its binding mode to various biological targets, such as enzymes or receptors. This information can provide insights into its potential mechanism of action and guide the design of more potent and selective analogs.

The integration of AI and machine learning is further enhancing these capabilities. AI algorithms can be trained on vast amounts of chemical and biological data to identify complex patterns that are not apparent through traditional analysis. researchgate.net This can lead to the de novo design of novel molecules with desired properties and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Investigation of Diverse Biological Systems (Non-Human) for Activity Profiling

The pharmacological profiling of this compound in a variety of non-human biological systems is essential to understand its potential therapeutic applications. The pyridazine and piperidine moieties are present in a wide range of biologically active compounds, suggesting that this hybrid molecule could exhibit a diverse pharmacological profile. mdpi.comresearchgate.net

Preclinical studies on related pyridazine derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egresearchgate.net For example, certain pyridazine compounds have shown significant antibacterial activity against Gram-negative bacteria. researchgate.net Similarly, piperidine-containing molecules are known to possess a range of pharmacological properties, including effects on the central nervous system.

The initial activity profiling of this compound would likely involve a battery of in vitro assays to screen for activity against a wide range of biological targets. This could include assays for enzyme inhibition, receptor binding, and antimicrobial activity. Promising in vitro results would then be followed by in vivo studies in animal models to evaluate efficacy and to further characterize the compound's pharmacological effects. ijpras.com These studies are critical for identifying the most promising therapeutic avenues for this compound.

Role in Pre-clinical Drug Discovery Research (strictly excluding clinical human trials)

In the landscape of preclinical drug discovery, the 3-Piperidin-4-ylpyridazine scaffold holds potential as a valuable building block for the development of new therapeutic agents. The unique combination of the pyridazine and piperidine rings may confer desirable physicochemical and pharmacological properties. The piperidine moiety, for instance, is often used to improve the solubility and basicity of a molecule, which can enhance its pharmacokinetic profile. nih.gov

The pyridazine ring is a bioisostere of other aromatic systems and can be involved in key interactions with biological targets. nih.gov The nitrogen atoms of the pyridazine can act as hydrogen bond acceptors, contributing to the binding affinity of a molecule for its target.

In preclinical research, this compound could serve several roles. It could be used as a lead compound for optimization, where medicinal chemists systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. Alternatively, it could be used as a molecular scaffold, where different functional groups are appended to the core structure to create a library of diverse compounds for high-throughput screening. nih.gov

The journey of a compound from initial discovery to a potential drug candidate is a long and complex process that involves extensive preclinical evaluation. mdpi.com For this compound, the emerging research perspectives discussed here will be instrumental in defining its future role in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.